molecular formula C12H18ClNO2 B1520325 Ethyl 3-amino-2-benzylpropanoate hydrochloride CAS No. 103632-70-8

Ethyl 3-amino-2-benzylpropanoate hydrochloride

Cat. No.: B1520325
CAS No.: 103632-70-8
M. Wt: 243.73 g/mol
InChI Key: CVCDRJHUZLEEEB-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-benzylpropanoate hydrochloride (CAS: 103632-70-8) is a hydrochloride salt of an ethyl ester derivative featuring a benzyl group at the C2 position and an amino group at C3. Its molecular formula is C₁₂H₁₈ClNO₂ (calculated molecular weight: 243.73 g/mol). The compound is widely utilized as a synthetic building block in pharmaceutical and organic chemistry due to its reactive amino and ester functionalities . indicates commercial availability (250 mg: €470.00; 2500 mg: €1,458.00), highlighting its role in high-value research applications.

Structurally, the benzyl substituent enhances lipophilicity, while the protonated amino group (as HCl salt) improves aqueous solubility. Collision cross-section (CCS) data for its free base (Ethyl 3-amino-2-benzylpropanoate) predicts adduct-specific CCS values, such as 148.3 Ų for [M+H]⁺, which are critical for mass spectrometry-based characterization .

Properties

IUPAC Name

ethyl 2-(aminomethyl)-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCDRJHUZLEEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-amino-2-benzylpropanoate hydrochloride is a compound of significant interest in pharmacology due to its diverse biological activities. This article delves into its synthesis, biological interactions, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound has the molecular formula C12H18ClN O2 and a molecular weight of 243.73 g/mol. The compound appears as a white crystalline solid and is soluble in water due to the presence of the hydrochloride group, enhancing its solubility compared to its base form.

Synthesis Process:
The synthesis typically involves the reaction of ethyl 3-(benzylamino)propanoate with hydrochloric acid, resulting in the formation of the hydrochloride salt. This process can be facilitated by various reagents, including strong acids or bases.

Biological Activity

This compound exhibits several biological activities that make it a candidate for pharmaceutical development:

  • Receptor Modulation : Studies indicate that this compound may act as a ligand for various biological receptors, showing potential in modulating receptor activity related to neurotransmitter systems.
  • Antiproliferative Effects : Research has demonstrated its antiproliferative activity against cancer cell lines, suggesting its utility in cancer therapy. For instance, certain derivatives have shown IC50 values comparable to standard chemotherapeutic agents, indicating strong inhibitory effects on cell proliferation .
  • Therapeutic Applications : The compound is being explored for its role as an intermediate in synthesizing β-agonist prodrugs aimed at treating conditions like psoriasis. Additionally, its interaction with specific molecular targets could lead to novel therapeutic strategies for various diseases.

Case Studies and Research Findings

  • Antiproliferative Activity :
    • A study evaluated the effects of various derivatives of this compound on HCT-116 cancer cells. The results showed that several compounds exhibited significant inhibitory actions, with some achieving IC50 values as low as 0.69 μM, highlighting their potential as anticancer agents .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its biological effects involves interaction with enzymes and receptors through hydrogen bonding facilitated by its amino and hydroxy groups. This interaction can modulate enzyme activity and receptor signaling pathways, making it a versatile candidate for drug development.

Data Summary

Biological Activity IC50 Value (μM) Cell Line Reference
Antiproliferative Activity0.69HCT-116
Receptor InteractionVariableVarious
Potential Therapeutic UseN/APsoriasis Treatment

Scientific Research Applications

Organic Synthesis

Ethyl 3-amino-2-benzylpropanoate hydrochloride serves as a versatile reagent in organic synthesis. Its structure allows for various chemical transformations, including:

  • Esterification : Used as an intermediate in synthesizing complex organic molecules.
  • Substitution Reactions : Acts as a precursor for synthesizing other derivatives, enhancing the diversity of chemical libraries for drug discovery.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionExample Products
EsterificationFormation of esters from acids and alcoholsVarious ester derivatives
Amine SubstitutionIntroduction of amine groups into aromatic systemsBenzylamine derivatives
AlkylationAddition of alkyl groups to nitrogen or oxygen atomsAlkylated amines

Pharmaceutical Development

The compound is particularly significant in pharmaceutical chemistry. It is utilized as an intermediate in the synthesis of various pharmaceutical agents, including β-agonist prodrugs aimed at treating conditions like psoriasis and asthma.

Case Study: β-Agonist Prodrugs

Research has shown that derivatives of this compound can enhance the delivery and efficacy of β-agonists by improving their pharmacokinetic profiles. These modifications allow for better receptor interaction and reduced side effects.

Biological Research

This compound has been investigated for its biological activity, particularly its interaction with neurotransmitter receptors. Studies indicate its potential role as a ligand, which could lead to therapeutic applications in treating neurological disorders.

Binding Affinity Studies

Research has focused on the compound's binding affinity to various receptors, demonstrating its potential to modulate receptor activity effectively. For instance, it has shown promising results in inhibiting specific chemokine receptors involved in inflammatory responses.

Table 2: Binding Affinity Data

CompoundReceptor TargetBinding Affinity (nM)
Ethyl 3-amino-2-benzylpropanoateCCR26
CCR515

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares Ethyl 3-amino-2-benzylpropanoate hydrochloride with key analogs, emphasizing substituent effects and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₁₂H₁₈ClNO₂ 243.73 C2: Benzyl; C3: NH₂ High lipophilicity; synthetic intermediate
Ethyl 3-amino-2-(2,6-difluorophenyl)propanoate hydrochloride C₁₁H₁₃ClF₂NO₂ 229.22* C2: 2,6-Difluorophenyl; C3: NH₂ Enhanced electronic effects from fluorine; potential CNS activity
Mthis compound C₁₁H₁₆ClNO₂ 229.71 Ester: Methyl; C2: Benzyl; C3: NH₂ Lower lipophilicity; discontinued commercial status
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride C₁₁H₁₅Cl₂NO₃ 280.15 C3: 4-Chlorophenyl, OH; C2: NH₂ Hydrogen bonding capability; chiral synthesis
(R)-Ethyl 2-amino-3-phenylpropanoate Hydrochloride C₁₁H₁₆ClNO₂ 229.70 C2: NH₂; C3: Phenyl (R-configuration) Stereospecific drug intermediates (e.g., D-phenylalanine derivatives)

Note: Molecular weight for C₁₁H₁₃ClF₂NO₂ in is reported as 229.22 g/mol, though this may represent the free base.

Substituent-Driven Property Differences

  • Benzyl vs. Fluorinated/Aryl Groups: The benzyl group in the target compound increases steric bulk and aromatic π-π interactions compared to fluorophenyl () or chlorophenyl () analogs.
  • Ester Group Variations : Ethyl esters (target compound) exhibit higher lipophilicity than methyl esters (), influencing metabolic stability and solubility.
  • Hydroxy/Amino Positioning: Compounds with hydroxyl groups (e.g., ) show increased polarity, favoring aqueous solubility but reducing membrane permeability.

Research and Application Insights

  • Synthetic Utility : The target compound’s benzyl group facilitates Suzuki-Miyaura coupling reactions, making it valuable in constructing complex aromatic systems .
  • Analytical Characterization : CCS data () supports LC-MS/MS workflows for quantifying similar esters in pharmacokinetic studies.

Preparation Methods

Summary of Reaction Steps:

Step Process Conditions Yield (%) Purity (HPLC)
1 Amino acid protection Alkaline medium N/A N/A
2 Cyclization with DMAP & CDI Anhydrous THF, reflux, 4 h 79.6 99.1
3 Deprotection and HCl salt formation Methanol/HCl 2M, 0 °C to RT, overnight 94.8 99.5
Acylation of Aminoacrylic Acid Derivatives (Patent EP0176846A2)

This method focuses on preparing 3-amino-2-benzoyl acrylic acid derivatives, which are structurally related intermediates:

  • Reaction of halogenated benzoyl halides with 3-aminoacrylic acid derivatives in inert solvents (e.g., dioxane, toluene) at 20–110 °C.
  • Use of acid acceptors like triethylamine or pyridine to facilitate acylation.
  • Subsequent purification by extraction and recrystallization.

Though this method targets acrylic acid derivatives, the acylation principles and conditions are applicable to the synthesis of benzyl-substituted amino esters, including ethyl 3-amino-2-benzylpropanoate derivatives.

Typical Reaction Conditions:

Reagents Solvent Temperature (°C) Time (h) Notes
Halogenated benzoyl halide Dioxane, toluene 20–110 3–6 Acid acceptor: triethylamine
3-Aminoacrylic acid derivative Stoichiometric ratio 1:1

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Industrial Viability
Transaminase-Catalyzed Synthesis Mild conditions, stereoselective, green Requires enzyme availability Suitable for fine chemical synthesis
Protection-Cyclization-Deprotection High purity, good yield, mild conditions Multi-step, requires careful control High, used in industrial settings
Acylation of Aminoacrylic Derivatives Versatile, applicable to various derivatives Requires halogenated reagents, moderate temperatures Moderate, suitable for intermediates

Research Findings and Observations

  • Yield and Purity: The protection-cyclization-deprotection method achieves yields around 80-95% with purities exceeding 99% by HPLC, indicating a robust and reproducible process.
  • Reaction Conditions: Mild temperatures (0–30 °C) and ambient pressures are favored to maintain product integrity and avoid side reactions.
  • Catalysts and Reagents: Use of 4-dimethylaminopyridine as a catalyst and N,N'-carbonyl diimidazole as a cyclizing agent provides efficient ring closure and intermediate formation.
  • Environmental and Cost Considerations: Biocatalytic transamination offers a greener alternative with less hazardous waste, while chemical methods remain cost-effective for large-scale production.

Summary Table of Key Preparation Parameters

Parameter Protection-Cyclization-Deprotection Transaminase-Catalyzed Synthesis Acylation Method
Starting Material L-Glutamine or amino acid derivative α-Keto ester and benzylamine Halogenated benzoyl halide and aminoacrylic acid derivative
Catalyst 4-Dimethylaminopyridine Transaminase enzyme Triethylamine or pyridine
Solvent Anhydrous tetrahydrofuran, methanol None (aqueous or organic extraction) Dioxane, toluene
Temperature 0–30 °C ~30 °C 20–110 °C
Reaction Time 4 h (cyclization) + overnight (deprotection) 0.5–1 h 3–6 h
Yield (%) 79.6–94.8 High, depending on enzyme activity Moderate to high
Purity (HPLC) >99% High High
Industrial Suitability High Moderate Moderate

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-amino-2-benzylpropanoate hydrochloride, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves acid-catalyzed esterification. For example, acetyl chloride in anhydrous ethanol under argon at 40°C has been used for analogous compounds, achieving near-quantitative yields . Key variables include:
  • Catalyst choice : Acidic conditions (e.g., HCl or acetyl chloride) promote ester formation.
  • Temperature control : Maintaining 40–85°C prevents side reactions .
  • Purification : Recrystallization or chromatography (e.g., silica gel) improves purity .
    Scale-up considerations include automated reactors for precise parameter control .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : Key peaks include δ 4.18 ppm (q, ester CH₂), 1.49 ppm (s, CH₃ groups), and 1.19 ppm (t, CH₂CH₃) for analogous esters . Aromatic protons from the benzyl group appear at ~7.3 ppm.
  • HPLC : Use C18 columns with UV detection (λ = 210–254 nm) to assess purity. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid .
  • Mass spectrometry : ESI-MS in positive mode confirms the molecular ion ([M+H]⁺ expected at m/z ~254.1) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :
  • Store under anhydrous conditions at −15°C to prevent hydrolysis .
  • Use desiccants and inert gas (argon) to minimize oxidation.
  • Avoid exposure to alkaline conditions, which accelerate decomposition .

Advanced Research Questions

Q. How does the benzyl group in this compound influence its reactivity in nucleophilic substitution or enzyme inhibition studies?

  • Methodological Answer : The benzyl group enhances steric bulk and π-π stacking interactions, affecting:
  • Nucleophilic substitution : Electron-withdrawing effects stabilize transition states in SN2 reactions, as seen in similar trifluoromethyl derivatives .
  • Enzyme inhibition : The aromatic moiety may bind to hydrophobic pockets in enzymes (e.g., proteases), as observed in benzimidazole analogs .
    Computational modeling (e.g., molecular docking) can predict binding modes to biological targets .

Q. What strategies exist for enantiomeric resolution of this compound, given its chiral center?

  • Methodological Answer :
  • Chiral chromatography : Use Chiralpak® columns (e.g., IA or IB) with hexane/isopropanol gradients for baseline separation .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer in racemic mixtures .
  • Diastereomeric salt formation : React with chiral acids (e.g., tartaric acid) to crystallize separable salts .

Q. What is the mechanistic role of this compound in modulating biological targets, such as receptors or enzymes?

  • Methodological Answer :
  • Receptor binding : The amino group may form hydrogen bonds with active-site residues (e.g., serine proteases), while the benzyl group enhances hydrophobic interactions .
  • Enzyme inhibition : Competitive inhibition is common, as seen in pyrrolidine derivatives targeting metalloproteases .
  • In vitro assays : Use fluorescence polarization or SPR to measure binding kinetics (Kd, IC50) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-2-benzylpropanoate hydrochloride
Reactant of Route 2
Ethyl 3-amino-2-benzylpropanoate hydrochloride

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